![molecular formula C13H20N2O2 B1456041 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate CAS No. 948051-93-2](/img/structure/B1456041.png)
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate
Overview
Description
“3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate” is a synthetic compound with potential use in research and industry . It is also known as “(S)-3- [1- (Methylamino)ethyl]phenyl ethyl (methyl)carbamate” and has a molecular formula of C13H20N2O2 . The compound has a molecular weight of 236.31 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate” includes a total of 37 bonds. There are 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 secondary amine (aliphatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate” include a molecular weight of 236.31 g/mol . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound also has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are 236.152477885 g/mol . The topological polar surface area of the compound is 41.6 Ų .
Scientific Research Applications
Pharmaceutical Applications
This compound is known to be used in the pharmaceutical industry . It is used in the synthesis of various physiologically acceptable ethyl methyl 3 [(1S)-1-(dimethylamino)ethyl] phenyl carbamates . These carbamates have been used in the production of various kinds of salts .
Alzheimer’s Disease Treatment
The compound is used in the production of (S)-3-[(1-dimethylamino)ethyl]phenyl-N-ethyl-N-methyl-carbamate (rivastigmine) or its pharmaceutically acceptable salts . Rivastigmine is known to possess cholinesterase inhibitor activity and is used in the treatment of Alzheimer’s disease .
Large Scale Production
The compound is used in the large-scale production of rivastigmine . Novel intermediates and processes have been developed for the large-scale production of rivastigmine or its pharmaceutically acceptable salts employing this compound .
Synthesis of Novel Intermediates
This compound is used in the synthesis of novel intermediates . These intermediates are used in the production of rivastigmine or its pharmaceutically acceptable salts .
Optically Active Ester Production
The compound is used in the production of optically active esters . The esterification between optically active (S)-3-(1-dimethylamino ethyl) phenol and ethyl methylamino formyl chloride produces optically active esters .
Improved Synthesis Process
Mechanism of Action
Target of Action
It is suggested that it may have applications in the inhibition of pseudocholinesterase , a type of enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter.
Mode of Action
Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might interact with this enzyme, preventing it from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter.
Biochemical Pathways
Given its potential role in pseudocholinesterase inhibition , it can be inferred that it might affect the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine.
Result of Action
Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might lead to an increase in the concentration of acetylcholine, which could affect nerve signal transmission.
properties
IUPAC Name |
[3-[1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHTUMLVSBQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745410 | |
Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate | |
CAS RN |
948051-93-2 | |
Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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